5-(5-methylfuran-2-yl)-1,2-oxazole
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Overview
Description
5-(5-methylfuran-2-yl)-1,2-oxazole is an organic compound that features a furan ring substituted with a methyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-methylfuran-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazolidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-(5-methylfuran-2-yl)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-methylfuran-2-yl)-1,2-oxazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methylfurfural: A precursor in the synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole.
2-methylfuran: A related compound with similar structural features but different reactivity.
5-hydroxymethylfurfural: Another furan derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a furan and oxazole ring, which imparts specific chemical and biological properties
Properties
CAS No. |
138716-34-4 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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